

SPhos Pd G4: A Technical Guide to Structure, Properties, and Catalytic Applications

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Compound of Interest

Compound Name: SPhos Pd G4

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SPhos Pd G4 is a fourth-generation palladium precatalyst developed by the Buchwald group. [1][2][3] It is an air- and moisture-stable compound valued for its high catalytic activity and versatility in a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[4] This guide provides an in-depth overview of its chemical properties, structure, and applications, complete with experimental protocols and mechanistic diagrams.

Core Structure and Chemical Properties

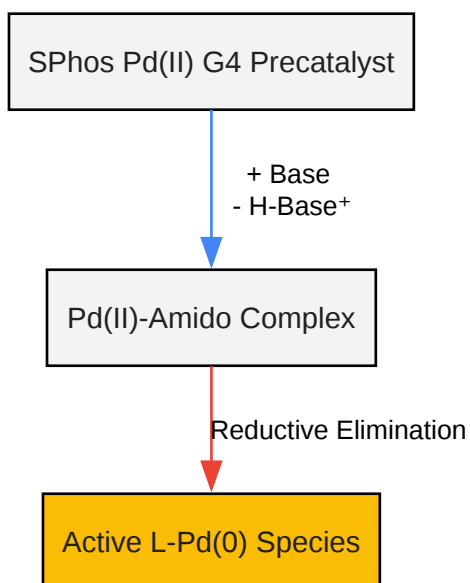
SPhos Pd G4 is a well-defined Pd(II) complex. The "G4" designation refers to the fourth generation of Buchwald precatalysts, which are characterized by the methylation of the nitrogen atom on the 2-aminobiphenyl scaffold.[5] This structural modification enhances solubility and prevents the formation of inhibitory carbazole byproducts that can arise from earlier generation precatalysts.[4] The catalyst incorporates the SPhos ligand, a bulky and electron-rich biaryl monophosphine (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which is crucial for its high reactivity.[5][6]

Table 1: Physical and Chemical Properties of **SPhos Pd G4**

Property	Value	Reference(s)
IUPAC Name	Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)	[7]
Synonym	(Methanesulfonato-κO)[2'-(methylamino)-2-biphenyl]palladium - dicyclohexyl(2',6'-dimethoxy-2-biphenyl)phosphine	[2][8]
CAS Number	1599466-87-1	[1][3]
Molecular Formula	C ₄₀ H ₅₀ NO ₅ PPdS	[1][3][7]
Molecular Weight	794.29 g/mol	[1][3][7]
Appearance	Powder	[1][2][8]
Stability	Air, moisture, and thermally stable	[4]
³¹ P NMR (CDCl ₃)	-47.7 ppm	[5]

Mechanism of Action and Catalytic Applications

The **SPhos Pd G4** precatalyst requires activation to generate the active monoligated Pd(0) species, which then enters the catalytic cycle. This activation is typically initiated by a base and involves the reductive elimination of the N-methyl-aminobiphenyl moiety.[5]



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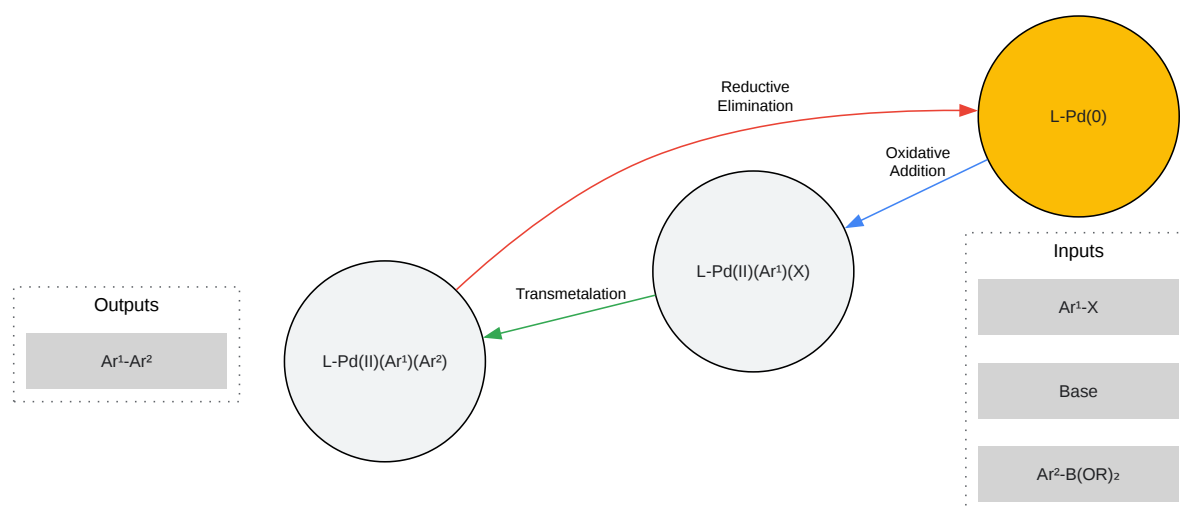
Figure 1: Activation of **SPPhos Pd G4** Precatalyst.

Once activated, the L-Pd(0) complex is a highly efficient catalyst for numerous cross-coupling reactions, which are indispensable for C-C and C-N bond formation.[1][8] Its high activity allows for the coupling of challenging substrates, such as sterically hindered aryl chlorides and various heteroaryl halides.[1]

Table 2: Applications of **SPPhos Pd G4** in Cross-Coupling Reactions

Reaction Type	Substrate Scope	Yield (%)	Reference(s)
Suzuki-Miyaura Coupling	Aryl/heteroaryl halides with aryl/heteroaryl boronic acids	54-95+	[1][9]
Buchwald-Hartwig Amination	Aryl chlorides with amines (e.g., morpholine)	98	[5]
Heck Reaction	Aryl halides with alkenes	-	[1][8]
Negishi Coupling	Organozinc reagents with organohalides	-	[1][5][8]
Sonogashira Coupling	Terminal alkynes with aryl/vinyl halides	-	[1][8]
Stille Coupling	Organostannanes with organohalides	-	[1][8]
Hiyama Coupling	Organosilanes with organohalides	-	[1][8]

The Suzuki-Miyaura coupling is one of the most prominent applications. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]



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Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following sections provide generalized experimental protocols for two key reactions catalyzed by **SPhos Pd G4**. These should be considered starting points, and optimization may be required for specific substrates.

This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions.^{[10][11]}

Materials:

- Aryl chloride (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)

- **SPhos Pd G4** (0.5-2 mol%)
- Base (e.g., K_3PO_4 or K_2CO_3 , 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., Toluene/ H_2O , Dioxane/ H_2O)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add **SPhos Pd G4**, the base, and the arylboronic acid.
- **Reagent Addition:** Add the anhydrous, degassed solvent, followed by the aryl chloride.
- **Reaction:** Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- **Monitoring:** Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate).
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 or $MgSO_4$, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is based on established methods for C-N bond formation.[\[6\]](#)[\[12\]](#)[\[13\]](#)

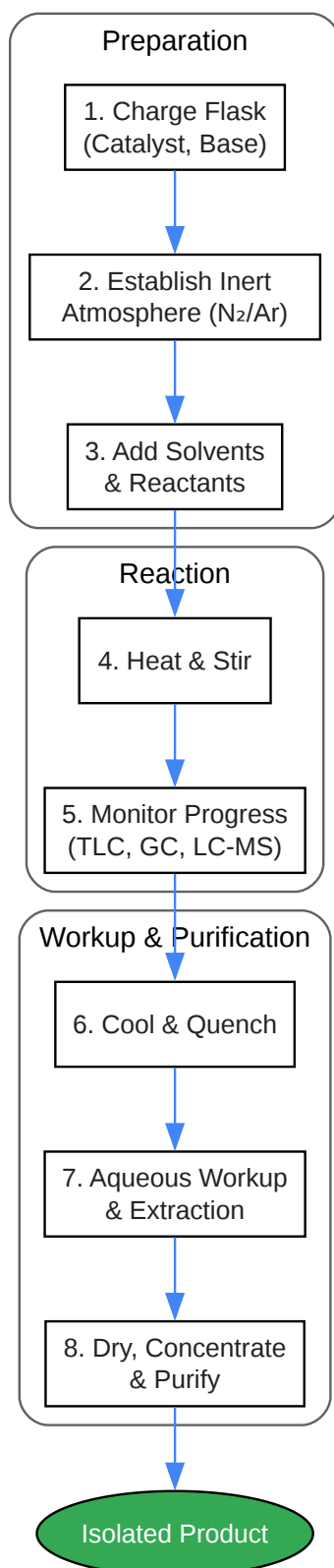
Materials:

- Aryl chloride (1.0 equiv)
- Amine (1.1-1.2 equiv)
- **SPhos Pd G4** (1-2 mol%)

- Strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.2-1.5 equiv)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

- **Reaction Setup:** In a glovebox or under an inert atmosphere, charge a dry reaction vessel with **SPhos Pd G4** and the base.
- **Reagent Addition:** Add the anhydrous, degassed solvent. Add the aryl chloride, followed by the amine.
- **Reaction:** Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for the necessary time (2-24 h).
- **Monitoring:** Follow the reaction progress by an appropriate chromatographic method (TLC, GC, or LC-MS).
- **Workup:** After cooling to room temperature, quench the reaction carefully with water. Extract the product with an appropriate organic solvent.
- **Extraction & Purification:** Wash the combined organic extracts with brine, dry over a drying agent, filter, and concentrate. Purify the residue via flash column chromatography.



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Figure 3: General Experimental Workflow for Cross-Coupling.

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